molecular formula C16H18NO2+ B11634009 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium

1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium

Katalognummer: B11634009
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: ORGRGSKZDFCRJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a pyridinium moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium typically involves the following steps:

    Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.

    Alkylation: The benzodioxepin intermediate is then alkylated using a suitable alkylating agent to introduce the pyridinium moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)piperidine
  • (1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine
  • N-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methyl-1-butanamine

Uniqueness

1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with a pyridinium moiety sets it apart from other similar compounds, making it a valuable molecule for various scientific applications.

Eigenschaften

Molekularformel

C16H18NO2+

Molekulargewicht

256.32 g/mol

IUPAC-Name

1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridin-1-ium

InChI

InChI=1S/C16H18NO2/c1-13-6-8-17(9-7-13)10-16-18-11-14-4-2-3-5-15(14)12-19-16/h2-9,16H,10-12H2,1H3/q+1

InChI-Schlüssel

ORGRGSKZDFCRJT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=[N+](C=C1)CC2OCC3=CC=CC=C3CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.